2-(Cyclopropylmethoxy)pyridine
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Overview
Description
2-(Cyclopropylmethoxy)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a cyclopropylmethoxy group at the second position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)pyridine can be achieved through various methods. One common approach involves the reaction of 2-hydroxypyridine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of cyclopropylmethanol is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitrated, halogenated, or sulfonated pyridine derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(cyclopropylmethoxy)pyridine: Similar structure with a bromine atom at the fifth position.
2-Bromo-5-(cyclopropylmethoxy)pyridine: Similar structure with a bromine atom at the second position.
Uniqueness
2-(Cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and other fields.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQFNACKXZLVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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